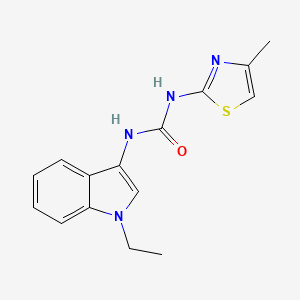
1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea, also known as EIU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EIU is a kinase inhibitor that has been shown to have a range of biochemical and physiological effects, making it a promising tool for investigating various cellular processes. In
Mechanism of Action
1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea works by inhibiting specific kinases involved in various cellular processes. Specifically, this compound targets kinases such as c-Met, VEGFR, and FGFR, which are involved in cell proliferation, survival, and angiogenesis. By inhibiting these kinases, this compound can prevent the growth and survival of cancer cells and reduce inflammation in immune cells. In addition, this compound has been shown to have neuroprotective effects by inhibiting kinases involved in neuronal survival and function.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, depending on the specific kinase it targets. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death. In immune cells, this compound has been shown to reduce inflammation and inhibit immune cell activation. In neurons, this compound has been shown to have neuroprotective effects by promoting neuronal survival and function.
Advantages and Limitations for Lab Experiments
1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea has several advantages for use in lab experiments. It is a highly specific kinase inhibitor, meaning it can target specific cellular processes without affecting others. It has also been shown to have low toxicity in cells and animals, making it a safe tool for research. However, this compound does have limitations, such as its relatively short half-life and limited solubility in water. These limitations must be taken into account when designing experiments using this compound.
Future Directions
There are several future directions for research using 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea. One area of interest is in the development of this compound analogs with improved pharmacokinetic properties. Another area of interest is in the use of this compound in combination with other drugs or therapies to enhance its effectiveness. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various fields of scientific research.
Conclusion
In conclusion, this compound, or this compound, is a promising tool for scientific research. Its specificity as a kinase inhibitor and range of biochemical and physiological effects make it a valuable tool for investigating various cellular processes. Further research is needed to fully understand the potential applications of this compound and its analogs in cancer research, immunology, and neuroscience.
Synthesis Methods
The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea involves the reaction of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-(1H-indol-3-yl)ethanone, followed by the addition of 4-methyl-2-thiazolylamine. The resulting product is then purified using column chromatography. This synthesis method has been optimized to produce high yields of pure this compound, making it a reliable source of the compound for scientific research.
Scientific Research Applications
1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea has been used in a variety of scientific research applications, including cancer research, immunology, and neuroscience. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific kinases involved in cell proliferation and survival. In immunology, this compound has been used to study the role of kinases in immune cell signaling and activation. In neuroscience, this compound has been shown to have potential applications in the treatment of neurodegenerative diseases by targeting specific kinases involved in neuronal survival and function.
properties
IUPAC Name |
1-(1-ethylindol-3-yl)-3-(4-methyl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-3-19-8-12(11-6-4-5-7-13(11)19)17-14(20)18-15-16-10(2)9-21-15/h4-9H,3H2,1-2H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYIAUIDIQIUSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=NC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

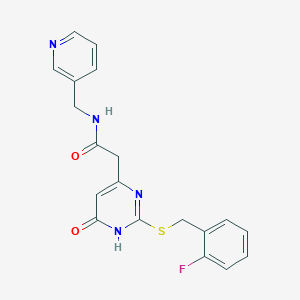
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2948303.png)

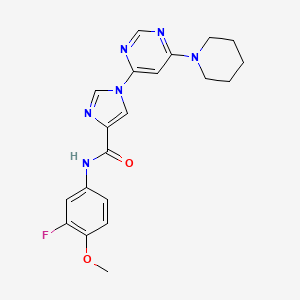
![6-Azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B2948307.png)
![N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methylbenzamide](/img/structure/B2948308.png)
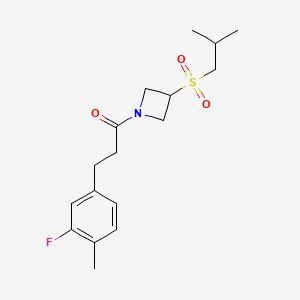

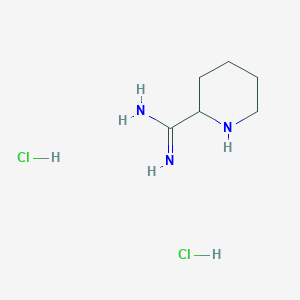
![6-(4-Butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)


![3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2948320.png)
![2-(4-Phenyl-thiazol-2-yl)-benzo[f]chromen-3-one](/img/structure/B2948321.png)